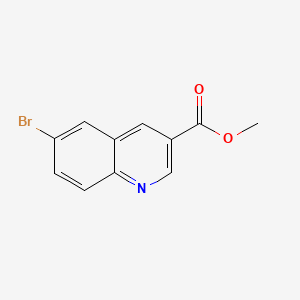

Methyl 6-bromoquinoline-3-carboxylate

概要

説明

Methyl 6-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a solid substance stored at room temperature . It has a molecular weight of 266.09 .科学的研究の応用

Fluorescent Brightening Agents : Compounds derived from 2-aryl-6-bromoquinolines, closely related to Methyl 6-bromoquinoline-3-carboxylate, have potential applications as fluorescent brightening agents (Rangnekar & Shenoy, 1987).

Chelating Ligands : Derivatives of 6-bromoquinoline have been used to create bidentate and tridentate chelating ligands. These compounds have shown high emission quantum yields, indicating potential in optical applications (Hu, Zhang, & Thummel, 2003).

Benzodiazepine Receptor Agonists and Antagonists : Certain isoquinolines and related compounds, including Methyl isoquinoline-3-carboxylate, have been identified as moderate affinity binders to the benzodiazepine receptor, suggesting their potential in developing receptor agonists and antagonists (Guzman et al., 1984).

Hypotensive Agents : Quinazolinones, which can be synthesized from 6-bromoquinoline derivatives, have been evaluated as hypotensive agents, showing significant blood pressure-lowering activities (Kumar, Tyagi, & Srivastava, 2003).

Synthesis of Polyhydroquinoline Derivatives : The one-pot condensation involving compounds related to this compound has been used in the synthesis of polyhydroquinoline derivatives, highlighting its role in the synthesis of complex organic molecules (Khaligh, 2014).

Synthesis of PARP-1 Inhibitors : Quinoline derivatives, including those related to this compound, have been synthesized as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme target in drug design (Lord, Mahon, Lloyd, & Threadgill, 2009).

Photolabile Protecting Groups : Brominated hydroxyquinolines, structurally similar to this compound, have been used as photolabile protecting groups for carboxylic acids, showcasing their utility in photochemistry and biological applications (Fedoryak & Dore, 2002).

Safety and Hazards

Methyl 6-bromoquinoline-3-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively .

作用機序

Mode of Action

Quinoline derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, thereby altering its function.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.

生化学分析

Biochemical Properties

The role of Methyl 6-bromoquinoline-3-carboxylate in biochemical reactions is not well-documented in the literature. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding at active sites or allosteric sites, influencing the function of these biomolecules .

Cellular Effects

Quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on similar compounds suggest that there may be threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

Quinoline derivatives can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

methyl 6-bromoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRJGHYVBAPYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C=CC(=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703466 | |

| Record name | Methyl 6-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220418-77-8 | |

| Record name | Methyl 6-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B577774.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577777.png)

![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)

![tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide](/img/structure/B577788.png)